molecular formula C17H23NO4 B10780642 Raceanisodamine CAS No. 85760-60-7

Raceanisodamine

Cat. No.: B10780642
CAS No.: 85760-60-7
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-BSMBJXNESA-N
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Description

Raceanisodamine is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus. It is a racemic mixture of anisodamine, which is known for its anticholinergic and α1 adrenergic receptor antagonist properties. This compound has been widely used in traditional Chinese medicine for various therapeutic purposes, including the treatment of acute circulatory shock .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of raceanisodamine involves several steps, starting from the extraction of the alkaloid from Anisodus tanguticus. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the extraction and purification processes to ensure high yield and purity. The use of low-toxicity solvents and controlled temperature conditions are crucial to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

Raceanisodamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted esters .

Scientific Research Applications

Raceanisodamine has a wide range of applications in scientific research:

Mechanism of Action

Raceanisodamine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Raceanisodamine is unique compared to other similar compounds due to its specific combination of cholinergic and adrenergic antagonism. Similar compounds include:

This compound stands out due to its broad range of therapeutic applications and its dual mechanism of action, making it a valuable compound in both traditional and modern medicine.

Properties

CAS No.

85760-60-7

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13?,14?,15+,16?/m0/s1

InChI Key

WTQYWNWRJNXDEG-BSMBJXNESA-N

Isomeric SMILES

CN1[C@H]2CC(C[C@@H]1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

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